molecular formula C19H22N4O3S B12030709 3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine CAS No. 577986-60-8

3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B12030709
CAS No.: 577986-60-8
M. Wt: 386.5 g/mol
InChI Key: MCNRLEWBNSJKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This high-purity compound, 3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine, is presented to the research community for investigative purposes. Its core structure, featuring a 1,2,4-triazole scaffold linked to a 3,4,5-trimethoxyphenyl group and a 2-methylbenzylthio moiety, suggests potential as a key intermediate in medicinal chemistry and drug discovery programs. Researchers are investigating this compound within various biological assays to elucidate its mechanism of action and potential research applications. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

577986-60-8

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H22N4O3S/c1-12-7-5-6-8-13(12)11-27-19-22-21-18(23(19)20)14-9-15(24-2)17(26-4)16(10-14)25-3/h5-10H,11,20H2,1-4H3

InChI Key

MCNRLEWBNSJKSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Route 1: Thiosemicarbazide Cyclization

Step 1: Synthesis of 3,4,5-Trimethoxyphenyl Thiosemicarbazide

  • Esterification : 3,4,5-Trimethoxybenzoic acid is converted to its ethyl ester using ethanol and sulfuric acid.

  • Hydrazinolysis : Reaction with hydrazine hydrate yields 3,4,5-trimethoxybenzohydrazide.

  • Thiosemicarbazide Formation : Treatment with ammonium thiocyanate in acidic conditions produces the thiosemicarbazide intermediate.

Step 2: Cyclization to 1,2,4-Triazole-3-thione
The thiosemicarbazide undergoes base-mediated cyclization (e.g., NaOH, 80°C) to form 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Step 3: Thioether Formation

  • Alkylation : The thiol group reacts with 2-methylbenzyl bromide in DMF at 60°C, catalyzed by K2CO3, to introduce the (2-methylbenzyl)thio substituent.

  • Amination : The triazole ring is aminated using NH3/MeOH under pressure to yield the final product.

Reaction Summary Table

StepReagents/ConditionsIntermediateYield
1Ethanol, H2SO4, refluxEthyl 3,4,5-trimethoxybenzoate85%
2NH2NH2·H2O, 80°C3,4,5-Trimethoxybenzohydrazide78%
3NH4SCN, HCl, 60°CThiosemicarbazide70%
4NaOH, H2O, 80°CTriazole-3-thione65%
52-Methylbenzyl bromide, K2CO3, DMFThioether intermediate60%
6NH3/MeOH, 100°CFinal product55%

Route 2: One-Pot Multi-Component Reaction

Procedure :

  • Mannich Reaction : 3,4,5-Trimethoxybenzaldehyde, thiourea, and 2-methylbenzylamine react in ethanol under reflux to form a thiazolidine intermediate.

  • Oxidative Cyclization : H2O2 and FeCl3 catalyze the formation of the triazole ring, followed by amination with hydroxylamine-O-sulfonic acid.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (~50%) compared to stepwise synthesis.

Optimization and Mechanistic Insights

Cyclization Efficiency

  • Base Selection : NaOH outperforms KOH in cyclization yield (65% vs. 58%) due to milder basicity reducing side reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require higher temperatures (~100°C).

Thioether Formation

  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency by 15–20%.

  • Steric Hindrance : The ortho-methyl group on the benzyl bromide slows reactivity, necessitating prolonged reaction times (12–18 hours).

Analytical Characterization

Key Data for Final Product :

  • Melting Point : 168–170°C (decomposition observed above 170°C).

  • 1H NMR (DMSO-d6) : δ 7.45 (s, 2H, Ar-H), 6.95 (d, 1H, J = 8.0 Hz), 4.25 (s, 2H, SCH2), 3.85 (s, 9H, OCH3), 2.40 (s, 3H, CH3).

  • HPLC Purity : 95% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Low Amination Efficiency :

    • Cause : Steric hindrance from the 3,4,5-trimethoxyphenyl group.

    • Solution : Use of pressurized NH3 at elevated temperatures (100–120°C).

  • Byproduct Formation During Cyclization :

    • Cause : Competing hydrolysis of thiosemicarbazide.

    • Solution : Strict control of pH (8.5–9.0) and reaction temperature.

Scalability and Industrial Feasibility

  • Batch Size : Pilot-scale batches (1–5 kg) achieve consistent yields (50–55%) using Route 1.

  • Cost Drivers :

    • 3,4,5-Trimethoxybenzaldehyde (≥$200/kg).

    • 2-Methylbenzyl bromide (≥$150/kg).

  • Green Chemistry Alternatives :

    • Solvent recycling (DMF recovery ≥90%).

    • Catalytic aminolysis to reduce NH3 usage.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, DMF solvent.

  • Outcome : 20% reduction in reaction time with comparable yield (52%).

Flow Chemistry Approaches

  • Microreactor Setup : Continuous thioether formation achieves 98% conversion in 2 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The methylbenzylthio (-S-CH₂-C₆H₄-CH₃) moiety undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with alkyl halides :
    The sulfur atom acts as a nucleophile, enabling alkylation. In studies of analogous triazole-thiols, reactions with propargyl bromide or benzyl chloride in ethanol/DMF yielded alkylated derivatives (e.g., compound 13 in ).

Reaction Conditions Product Yield Ref.
S-Alkylation with R-XDMF, K₂CO₃, 60°C, 6–8 hrs3-((Substituted-alkyl)thio)-5-aryl-4H-1,2,4-triazol-4-ylamine70–85%

Oxidation of the Thioether Group

The thioether group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or m-CPBA:

  • Sulfoxide formation :
    Controlled oxidation with H₂O₂ in acetic acid at 0–5°C produces sulfoxides.

  • Sulfone formation :
    Prolonged oxidation with m-CPBA (3 equivalents) in dichloromethane yields sulfones, as observed in related triazole-thioethers .

Oxidizing Agent Conditions Product Application
H₂O₂ (1.2 eq)AcOH, 0–5°C, 2 hrsSulfoxide derivativeEnhanced solubility in polar media
m-CPBA (3 eq)DCM, RT, 12 hrsSulfone derivativeBioactivity modulation

Metal Complexation via Triazole and Thiolate Ligands

The triazole ring and deprotonated thiol group coordinate with transition metals (e.g., Cu(II), Co(II)) to form octahedral or square-planar complexes:

  • Cu(II) complexation :
    Reaction with CuCl₂ in ethanol under reflux forms stable complexes, as demonstrated for similar 1,2,4-triazole derivatives .

Metal Salt Ligand Ratio (M:L) Geometry Bioactivity
CuCl₂1:2Distorted octahedralEnhanced antimicrobial activity
Co(NO₃)₂1:2OctahedralAntioxidant properties

Amino Group Reactivity

The 4-amine group participates in condensation and acylation reactions:

  • Schiff base formation :
    Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acid catalysis to form imine derivatives (e.g., compound 4d in ).

  • Acylation :
    Treatment with acetyl chloride or benzoyl chloride in pyridine yields N-acylated products .

Reaction Type Reagent Conditions Product
Schiff base synthesis4-NitrobenzaldehydeEtOH, HCl, 60°C, 4 hrsImine-linked triazole derivative
AcylationAcetyl chloridePyridine, RT, 12 hrsN-Acetyl-1,2,4-triazole-4-ylamine

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group undergoes EAS at the para position relative to methoxy groups:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces nitro groups, observed in analogs like 3-(4-nitrophenyl)-1,2,4-triazoles .

  • Halogenation :
    Bromination with Br₂/FeBr₃ yields mono- or di-substituted derivatives.

Reaction Reagent Position Application
NitrationHNO₃/H₂SO₄, 0°CPara to OCH₃Precursor for reduced amine drugs
BrominationBr₂, FeBr₃, DCMOrtho/para to OCH₃Bioactivity enhancement

Key Mechanistic Insights:

  • Thiol-Thione Tautomerism : The thioether group stabilizes tautomeric forms, influencing reactivity in nucleophilic substitutions .

  • Steric Effects : The 2-methylbenzyl group imposes steric hindrance, slowing reactions at the triazole C-5 position .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that triazole derivatives possess antimicrobial properties. The compound may exhibit similar effects due to its structural characteristics. Triazoles are known to inhibit the growth of various fungi and bacteria, making them candidates for developing new antimicrobial agents.

2. Anti-inflammatory Effects
Studies have suggested that compounds with triazole moieties can modulate inflammatory responses. The specific compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the pathogenesis of inflammatory diseases. This is particularly relevant in conditions like sepsis, where excessive inflammation can lead to severe complications .

3. Cancer Research
Triazoles have also been investigated for their potential as anticancer agents. The compound may interact with specific targets involved in cancer cell proliferation and survival. Preliminary studies suggest that modifications to the triazole structure can enhance its efficacy against various cancer cell lines.

Case Studies

Case Study 1: Sepsis Treatment
A recent study highlighted the potential of related compounds to act as bromodomain inhibitors, which are crucial in regulating inflammatory responses during sepsis. The findings suggest that these compounds could significantly reduce mortality rates in animal models by modulating inflammatory pathways .

Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of triazole derivatives similar to 3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine. The results demonstrated effective inhibition of fungal strains resistant to conventional treatments, showcasing the compound's potential as an alternative therapeutic option .

Mechanism of Action

The mechanism of action of 3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylthio Group

The benzylthio group at the 3-position can be modified to tune physicochemical and biological properties. Key analogues include:

Compound ID Substituent on Benzylthio Molecular Weight (g/mol) Key Properties
Target 2-Methylbenzyl 386.47 Moderate lipophilicity; potential for enhanced membrane permeability due to methyl group
6a Benzyl (no substituent) 372.45 Lower molecular weight; reduced steric hindrance
6b 4-Fluorobenzyl 390.44 Increased polarity due to fluorine; potential for halogen bonding
6c 4-Methoxybenzyl 402.47 Enhanced solubility via methoxy group; electron-donating effects
6d 4-Bromobenzyl 451.34 Higher molecular weight; bromine may improve binding to hydrophobic pockets
6e 4-Methylbenzyl 386.47 Similar to target but with para-methyl; altered steric effects

Key Observations :

  • The 2-methylbenzyl group in the target compound introduces ortho-substitution, which may hinder rotation and stabilize specific conformations compared to para-substituted analogues (e.g., 6e) .
Thioether vs. Sulfone Derivatives

Sulfur oxidation state significantly impacts activity. For example:

  • Thioethers (e.g., target compound) exhibit moderate electron-donating properties and flexibility in binding.
  • Sulfones (e.g., 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) are more polar and rigid due to the sulfonyl group, often enhancing binding affinity but reducing cell permeability .
Aliphatic vs. Aromatic S-Substituents

Replacing benzylthio with aliphatic groups alters pharmacokinetics:

Compound S-Substituent Key Feature
5i Oxiran-2-ylmethyl Epoxide group; potential for covalent binding
5g Isopropyl Increased hydrophobicity; simplified structure
5h Cyclohexyl Bulky substituent; may limit target access

Impact :

  • Aliphatic chains (e.g., isopropyl) enhance metabolic stability but reduce aromatic π-π interactions critical for target binding .
  • Epoxide-containing derivatives (e.g., 5i) may exhibit cytotoxicity via DNA alkylation .

Biological Activity

The compound 3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine (CAS Number: 577986-60-8) is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. Its structure features a triazole ring and multiple methoxy groups that may enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Many derivatives show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Some triazole derivatives inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A study found that related triazole compounds exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .
  • The mechanism of action often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds similar to our target compound have shown TS inhibition with IC50 values as low as 1.95 μM .

Antimicrobial Activity

The antimicrobial effects of triazole derivatives are well-documented:

  • Compounds in this class have been tested against various pathogens including Escherichia coli and Staphylococcus aureus, showing good to moderate inhibition .
  • The presence of electron-donating groups in the structure has been correlated with enhanced antibacterial activity .

Case Studies

Several case studies demonstrate the efficacy of similar compounds:

  • Anticancer Study : A derivative with structural similarities showed significant activity against colon carcinoma cells with an IC50 value of 6.2 μM .
  • Antimicrobial Study : A related compound was screened against multiple bacterial strains and exhibited notable inhibition zones, indicating its potential as an antimicrobial agent .

Toxicity and Safety Profile

Initial toxicity assessments have indicated low toxicity for some 1,2,4-triazole derivatives. For example, a study reported no toxic effects in guinea pigs at doses up to 40 mg/kg following subcutaneous administration . This suggests a favorable safety profile for further development.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting a 1,2,4-triazole-3-thiol precursor with 2-methylbenzyl halide under basic conditions (e.g., NaOH or K₂CO₃) in aqueous or alcoholic solvents . For optimization:

  • Catalysts : Indium chloride (InCl₃) enhances regioselectivity and yield in thioether formation .
  • Purification : Recrystallization from ethanol or methanol is recommended to isolate pure crystals .
  • Yield : Reported yields range from 65–85% depending on substituent steric effects and reaction time (5–12 hours) .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing non-planar conformations. For example, the triazole ring forms dihedral angles of 53.8–70.7° with adjacent aromatic groups . Hydrogen bonding (C–H⋯N/S) and π-π stacking stabilize the lattice .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial : Broth microdilution (MIC assays) against Staphylococcus aureus and Candida albicans .
  • Antitumor : MTT assays on HCT116 or SW480 cell lines, with IC₅₀ values compared to doxorubicin .
  • Controls : Include reference drugs (e.g., fluconazole for fungi) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Substituent variation : Replace the 2-methylbenzyl or trimethoxyphenyl groups with halogenated or electron-donating/withdrawing analogs (e.g., 4-fluorobenzyl, 4-bromophenyl) .
  • Bioactivity correlation : Use multivariate analysis to link logP, steric parameters (e.g., Taft constants), and IC₅₀ values .
  • Molecular docking : Map interactions with targets like tubulin (for antitumor activity) or fungal lanosterol demethylase .

Q. How to resolve contradictions in optimal reaction conditions reported across studies?

  • Comparative analysis : Test InCl₃ vs. traditional bases (NaOH) in parallel reactions, monitoring yield and purity via HPLC .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature (25–60°C), solvent polarity (water vs. DMF), and catalyst loading .

Q. What advanced crystallographic techniques elucidate conformational dynamics?

  • High-resolution X-ray diffraction : Resolve weak interactions (C–H⋯π) using synchrotron radiation .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S⋯H vs. N⋯H contributions) with CrystalExplorer .
  • Temperature-dependent studies : Track thermal motion of methoxy groups to assess flexibility .

Q. How to design pharmacokinetic and toxicity studies for therapeutic potential?

  • ADMET prediction : Use software (e.g., ADMET Predictor) to estimate bioavailability, CYP450 interactions, and hERG inhibition .
  • In vivo models : For sepsis (BET inhibitor activity), test in LPS-induced murine models with cytokine profiling (IL-6, TNF-α) .
  • Toxicity : Screen against normal cell lines (e.g., L-02 hepatocytes) and monitor organ histopathology in animal trials .

Methodological Considerations

  • Data contradiction : Discrepancies in antimicrobial potency may arise from assay protocols (e.g., inoculum size, incubation time). Standardize using CLSI guidelines .
  • Crystallography refinement : Always validate SHELXL models with R-factor convergence (<0.05) and check for disorder using PLATON .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.